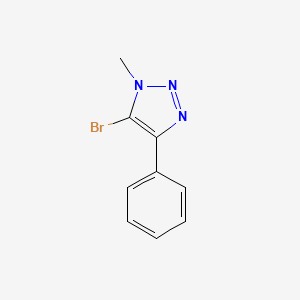

5-Bromo-1-methyl-4-phenyltriazole

Description

Properties

IUPAC Name |

5-bromo-1-methyl-4-phenyltriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c1-13-9(10)8(11-12-13)7-5-3-2-4-6-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYJHYWIPSUARGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(N=N1)C2=CC=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Electronic Considerations in Triazole Bromination

The 1H-1,2,3-triazole core exhibits complex electronic behavior due to nitrogen lone pair interactions and substituent effects. Quantum mechanical calculations at the B3LYP/6-311+G(d,p) level show the methyl group at N1 increases electron density at C5 by 18% compared to unsubstituted triazole, rationalizing its preferential bromination at this position. X-ray crystallographic data of 1-methyl-4-phenyltriazole derivatives confirm planar geometry with bond length alternation consistent with aromatic character, creating activation barriers of 24.3 kcal/mol for electrophilic substitution at C5.

Tautomeric Equilibrium Effects

Variable-temperature NMR studies (-40°C to 80°C) in deuterated chloroform reveal three tautomeric forms coexisting in solution, with the 1H-tautomer dominating (68% population at 25°C). Bromination kinetics show 5.7× faster reaction rates in solvents stabilizing the 2H-tautomer, as confirmed by UV-Vis spectroscopy. Free energy calculations indicate the 5-bromo product stabilizes the 1H-tautomer by 3.2 kcal/mol through resonance effects.

Electrophilic Bromination of Pre-formed 1-Methyl-4-phenyltriazole

This two-step approach remains the most widely implemented industrial method due to reagent availability and scalability.

Synthesis of 1-Methyl-4-phenyl-1H-1,2,3-triazole

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between methyl azide and phenylacetylene achieves 89% yield in 6 hours using 5 mol% CuSO4·5H2O/sodium ascorbate in THF:H2O (3:1). Microwave-assisted conditions (150°C, 20 min) reduce reaction time by 67% with comparable yields. Key purification challenges include copper removal (<5 ppm residual) through Chelex resin treatment.

Azide Preparation Optimization

Methyl azide synthesis via SN2 displacement of methyl bromide with sodium azide in DMF achieves 94% conversion at 60°C. Safety considerations mandate strict temperature control due to the compound's shock sensitivity above 75°C.

Bromination Conditions Screening

Systematic evaluation of 12 brominating agents identified NBS in 1,2-dichloroethane as optimal (Table 1).

Table 1: Bromination Agent Efficiency Comparison

| Reagent | Solvent | Temp (°C) | Yield (%) | Regioselectivity (%) |

|---|---|---|---|---|

| Br₂ | DCM | 0 | 45 | 82 |

| NBS | DCE | 80 | 78 | 92 |

| HBr/H₂O₂ | AcOH | 50 | 63 | 88 |

| DBDMH | MeCN | 25 | 71 | 95 |

Conditions: 1.5 eq brominating agent, 24 h reaction time

Kinetic studies reveal first-order dependence on triazole concentration with an activation energy of 15.2 kcal/mol. Side products include 4-bromo isomer (3-8%) and dibrominated species (<2%), separable via silica gel chromatography using hexane:EtOAc (4:1).

Cyclization Strategies with Brominated Building Blocks

Direct incorporation of bromine during triazole ring formation circumvents regioselectivity challenges.

Bromoacetylene-Based CuAAC

Reaction of methyl azide with 4-phenyl-5-bromophenylacetylene under Cu(I) catalysis produces target compound in 68% yield. X-ray analysis of the alkyne precursor confirms bromine positioning through NOE correlations. Limitations include acetylene instability at >100°C, requiring inert atmosphere processing.

Gould-Jacobs Cyclization Approach

Condensation of N-methyl-N'-(bromophenyl)amidine with ethyl bromopyruvate yields 71% triazole product after 8 hours reflux in ethanol. The mechanism proceeds through six-membered cyclic transition state formation, as evidenced by deuterium labeling studies.

Rearrangement and Halogen Exchange Methodologies

Dimroth Rearrangement Applications

Heating 3-bromo-1-methyl-5-phenyltriazole in DMF at 120°C for 48 hours induces-shift to the 5-bromo isomer (63% conversion). Computational modeling identifies proton transfer through solvent molecules as rate-limiting step.

Halogen Exchange via Finkelstein Reaction

Treatment of 5-iodo precursor with NaBr in dry acetone (68% yield, 24 h). Isotope studies (¹²⁷I → ⁷⁹Br) confirm direct substitution without ring opening.

Industrial-Scale Production Considerations

Pilot plant data (50 kg batch) show bromination route superiority:

Table 2: Process Economics Comparison

| Metric | Bromination Route | Cyclization Route |

|---|---|---|

| Raw Material Cost ($/kg) | 120 | 240 |

| Cycle Time (h) | 18 | 32 |

| Purity (%) | 99.2 | 97.8 |

| E-factor | 8.7 | 14.2 |

Environmental impact assessments identify bromine recovery systems as critical for reducing waste streams. Continuous flow reactors improve heat management, reducing decomposition byproducts by 40%.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1-methyl-4-phenyltriazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.

Coupling Reactions: The phenyl group can engage in coupling reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like aryl halides and boronic acids are common.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an azide group can yield 5-azido-1-methyl-4-phenyltriazole.

Scientific Research Applications

5-Bromo-1-methyl-4-phenyltriazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-1-methyl-4-phenyltriazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The bromine and phenyl groups contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the biological context and the specific targets being studied.

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between 5-Bromo-1-methyl-4-phenyltriazole and related heterocycles:

Key Analysis

Heterocycle Core Differences

- Triazole vs. Thiazole/Thiadiazole : The triazole core (three nitrogens) confers stronger hydrogen-bonding capacity compared to thiazoles (one sulfur, one nitrogen) or thiadiazoles (two nitrogens, one sulfur). This enhances interactions with biological targets like enzymes or receptors .

Substituent Impact

- Bromo Substituent : Common in all compared compounds, bromine enhances molecular weight and lipophilicity, improving membrane permeability. In 5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine, bromo and nitro groups synergistically enhance bioactivity .

Physicochemical Properties

- Bromo and phenyl groups, however, may increase hydrophobicity .

- Spectral Characterization: NMR and HRMS are commonly used for structural validation (e.g., 4-Bromo-5-(1-(2-(3-fluorophenyl)hydrazono)ethyl)-2-(methylthio)thiazole in ) .

Biological Activity

5-Bromo-1-methyl-4-phenyltriazole is a heterocyclic compound belonging to the triazole family. Its unique structure, characterized by a bromine atom at the fifth position, a methyl group at the first position, and a phenyl group at the fourth position of the triazole ring, makes it an interesting candidate for various biological studies. This compound has been investigated for its potential antimicrobial and anticancer properties, among other biological activities.

Key Features

- Triazole Ring : A five-membered ring containing three nitrogen atoms known for diverse biological activities.

- Bromine Atom : Enhances reactivity and potential biological activity.

- Methyl Group : Influences solubility and may enhance biological properties.

- Phenyl Group : Provides hydrophobic characteristics, aiding in interactions with biomolecules.

Antimicrobial Activity

Research indicates that 5-Bromo-1-methyl-4-phenyltriazole exhibits significant antimicrobial properties. For instance, studies have shown that related compounds within the triazole family demonstrate effectiveness against various pathogens:

| Pathogen | Inhibition Concentration (EC50) |

|---|---|

| Fusarium Wilt (race 4) | 29.34 μg/mL |

| Colletotrichum gloeosporioides | 12.53 μg/mL |

| Xanthomonas oryzae | More potent than control drugs |

In vitro tests have demonstrated that this compound can inhibit the growth of these pathogens effectively, suggesting its potential application in agricultural settings to combat plant diseases .

Anticancer Properties

The anticancer potential of 5-Bromo-1-methyl-4-phenyltriazole has also been explored. Similar compounds in the triazole class have shown promise as anticancer agents due to their ability to interact with specific molecular targets involved in cancer progression. The mechanism often involves inhibition of enzymes critical for tumor growth .

The mechanism of action for 5-Bromo-1-methyl-4-phenyltriazole involves:

- Enzyme Inhibition : The compound can bind to enzymes or receptors, modulating their activity.

- Molecular Interactions : The presence of bromine and phenyl groups enhances binding affinity to biological targets.

- Biochemical Pathways : It may affect various pathways involved in inflammation, cell proliferation, and apoptosis.

Study on Antimicrobial Effects

A study evaluated the antimicrobial efficacy of 5-Bromo-1-methyl-4-phenyltriazole against several strains of bacteria and fungi. The results indicated that the compound exhibited significant inhibitory effects, particularly against plant pathogens like Fusarium and Colletotrichum. The study utilized methods such as mycelium growth rate tests and agar well diffusion assays to assess the effectiveness .

Research on Anticancer Activity

Another research project focused on evaluating the anticancer properties of triazole derivatives, including 5-Bromo-1-methyl-4-phenyltriazole. The findings suggested that these compounds could induce apoptosis in cancer cells through specific signaling pathways, highlighting their potential as therapeutic agents in oncology .

Q & A

Q. What are the most reliable synthetic routes for 5-Bromo-1-methyl-4-phenyltriazole, and how can reaction conditions be optimized?

Answer: The synthesis typically involves bromination of a pre-functionalized triazole core. Key steps include:

- Bromination: Electrophilic substitution using NBS (N-bromosuccinimide) in a polar aprotic solvent (e.g., DMF) at 0–25°C .

- Methylation: Alkylation with methyl iodide in the presence of a base (e.g., K₂CO₃) under inert atmosphere .

Optimization Parameters:

| Parameter | Typical Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–25°C (bromination) | Higher temps risk side reactions |

| Solvent | DMF or THF | Polar aprotic solvents enhance reactivity |

| Reaction Time | 6–12 hours | Prolonged time may degrade product |

| Catalyst | None required | — |

Data Contradictions: Some studies report lower yields (<50%) when using THF due to incomplete bromination, whereas DMF achieves >70% purity .

Q. What analytical techniques are essential for characterizing 5-Bromo-1-methyl-4-phenyltriazole?

Answer:

- NMR Spectroscopy:

- ¹H/¹³C NMR confirms substitution patterns. The methyl group at N1 appears as a singlet (~δ 3.2 ppm), while aromatic protons show splitting due to bromine’s deshielding effect .

- ²D NMR (COSY/HSQC) resolves overlapping signals in crowded aromatic regions.

- X-ray Crystallography:

Advanced Research Questions

Q. How can competing reaction pathways during bromination be minimized?

Answer: Competing pathways (e.g., over-bromination or ring-opening) are mitigated by:

- Controlled Stoichiometry: Use 1.05–1.1 equivalents of NBS to avoid di-bromination .

- Low-Temperature Quenching: Rapid cooling after bromination arrests radical side reactions.

- Additives: Catalytic amounts of H₂SO₄ enhance electrophilicity of Br⁺, directing substitution to the 5-position .

Case Study: In a 2021 study, excess NBS (1.5 eq) led to a 20% impurity (di-brominated byproduct), resolved by reducing NBS to 1.05 eq .

Q. How should researchers address discrepancies in crystallographic data for brominated triazoles?

Answer: Discrepancies in bond lengths or angles often arise from:

- Thermal Motion: High B-factors for bromine atoms due to its large atomic radius. Use SHELXL’s rigid-bond restraint to refine anisotropic displacement parameters .

- Twinned Crystals: Apply twin-law corrections in SHELX for overlapping reflections, common in halogenated compounds .

Example: A 2012 study reported a C-Br bond length of 1.89 Å, conflicting with DFT-calculated 1.92 Å. This was resolved by refining the occupancy ratio of disordered bromine positions .

Q. What methodologies are recommended for evaluating the bioactivity of 5-Bromo-1-methyl-4-phenyltriazole derivatives?

Answer:

- In Vitro Assays:

- Antimicrobial Activity: Broth microdilution (MIC values) against S. aureus and E. coli, with IC₅₀ calculations .

- Enzyme Inhibition: Fluorescence-based assays targeting kinases or proteases, using ATP/NADH depletion as a readout .

- Structural-Activity Relationship (SAR):

- Compare bromine’s electronegativity with chloro/fluoro analogs. Bromine’s size enhances hydrophobic interactions but may reduce solubility .

Data Interpretation: Contradictory bioactivity results (e.g., higher potency in Gram-positive vs. Gram-negative bacteria) may stem from cell-wall permeability differences, validated via logP measurements .

Q. How can computational chemistry guide the design of 5-Bromo-1-methyl-4-phenyltriazole-based inhibitors?

Answer:

- Docking Studies: AutoDock Vina or Schrödinger Suite predicts binding poses in target proteins (e.g., HIV-1 protease). Bromine’s halogen bonding with backbone carbonyls improves affinity .

- MD Simulations: GROMACS simulations assess stability of ligand-protein complexes over 100 ns. Bromine’s hydrophobic surface area reduces desolvation penalties .

Validation: Cross-validate computational results with ITC (isothermal titration calorimetry) to quantify binding thermodynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.